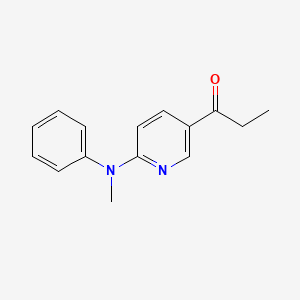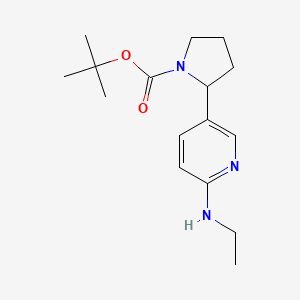
tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its pyridine and pyrrolidine rings, which are functionalized with an ethylamino group and a tert-butyl ester group, respectively. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for mixing and purification. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by allowing for better control of reaction conditions and reducing the time required for purification .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is used in the study of biological pathways and as a tool for investigating the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
tert-Butyl 2-(6-(ethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both the pyridine and pyrrolidine rings, along with the ethylamino and tert-butyl ester groups, gives the compound distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 2-[6-(ethylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-5-17-14-9-8-12(11-18-14)13-7-6-10-19(13)15(20)21-16(2,3)4/h8-9,11,13H,5-7,10H2,1-4H3,(H,17,18) |
InChI Key |
AUSBLZLIGQUQKD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




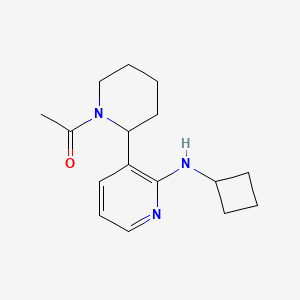

![6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11805940.png)

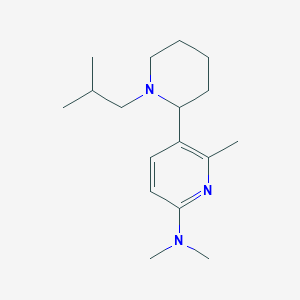

![tert-Butyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B11805961.png)
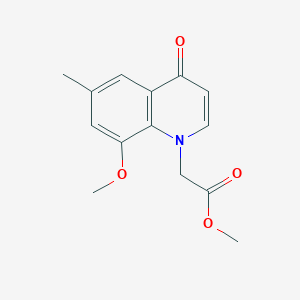
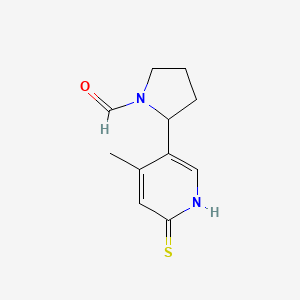
![4-(4-Methoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11805984.png)
